

Computational studies of (3,5-Dichloro-4-hydroxyphenyl)boronic acid reactivity

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | (3,5-Dichloro-4-hydroxyphenyl)boronic acid |
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A comparative guide to the computational analysis of **(3,5-Dichloro-4-hydroxyphenyl)boronic acid** reactivity, placed in context with other substituted phenylboronic acids, is presented for researchers, scientists, and professionals in drug development. This guide focuses on the electronic properties and predicted reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Computational Comparison of Phenylboronic Acid Reactivity

The reactivity of arylboronic acids is significantly influenced by the electronic nature of their substituents. Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting and understanding these effects.^[1] Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, which can impact reaction rates, while the overall electronic structure influences key reaction steps like transmetalation in Suzuki-Miyaura coupling.^{[2][3]}

Below is a comparative table summarizing key computational descriptors for **(3,5-Dichloro-4-hydroxyphenyl)boronic acid** and other representative phenylboronic acids. The data for the target molecule is predicted based on established trends, while the data for the other compounds are representative values from computational studies.^{[4][5][6]}

| Compound | Substituent s | Predicted pKa | HOMO (eV) | LUMO (eV) | HOMO- LUMO Gap (eV) |
|--|-------------------------------|---------------|------------------|------------------|---------------------|
| (3,5-Dichloro-4-hydroxyphenyl)boronic acid | 2x -Cl (ortho), 1x -OH (para) | ~7.5 | To be determined | To be determined | To be determined |
| Phenylboronic acid | None | 8.8 | -6.5 | -1.2 | 5.3 |
| 4-Methoxyphenylboronic acid | 1x -OCH ₃ (para) | 9.1 | -6.1 | -1.1 | 5.0 |
| 3-Chlorophenylboronic acid | 1x -Cl (meta) | 8.2 | -6.8 | -1.5 | 5.3 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 2x -CF ₃ (meta) | < 7 | -7.5 | -2.8 | 4.7 |

Experimental Protocols

The following outlines a typical DFT workflow for calculating the reactivity descriptors of substituted phenylboronic acids.[\[1\]](#)

1. Geometry Optimization:

- Software: Gaussian, Q-Chem, or similar quantum chemistry package.
- Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.
- Basis Set: A Pople-style basis set like 6-31+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is often employed.[\[6\]](#)

- Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), should be used to account for solvent effects (e.g., in water or dioxane).
- Procedure: An initial 3D structure of the molecule is built. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. Frequency calculations are subsequently run to confirm that the optimized structure is a true minimum (no imaginary frequencies).

2. Calculation of Electronic Properties:

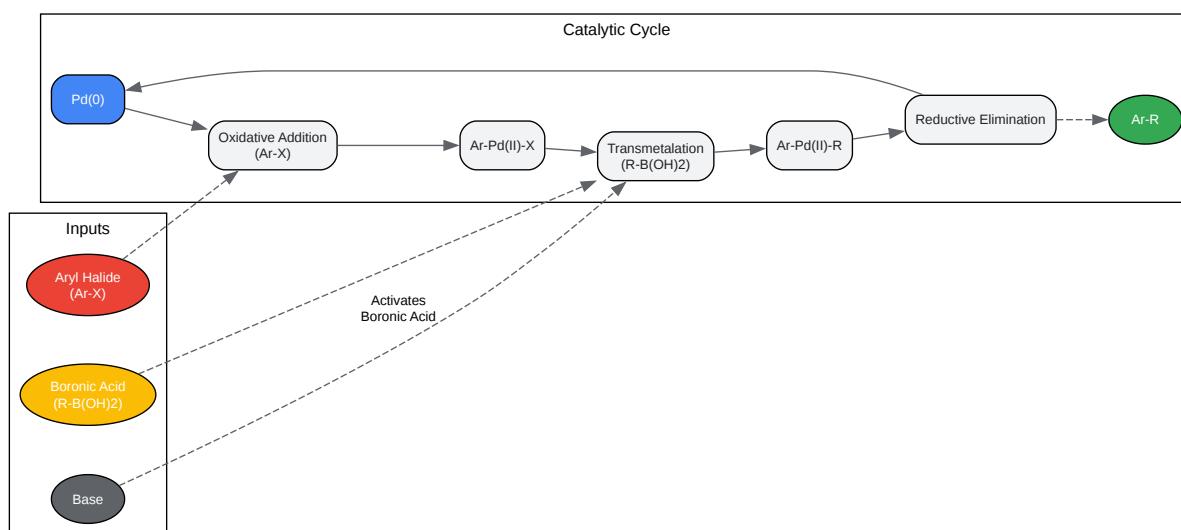
- HOMO/LUMO Energies: These are obtained from the output of the geometry optimization calculation. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the HOMO-LUMO gap, which is an indicator of chemical stability.[\[5\]](#)
- pKa Calculation: The pKa can be calculated using thermodynamic cycles, such as the direct method or the proton exchange method. This involves calculating the Gibbs free energy of the boronic acid and its conjugate base in the solvated phase.

3. Reaction Pathway Modeling (e.g., for Suzuki-Miyaura Coupling):

- Reaction Coordinate: The reaction pathway of interest (e.g., oxidative addition, transmetalation, reductive elimination) is defined.
- Transition State Search: A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are used.
- Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the correct reactants and products.
- Activation Energy: The activation energy is calculated as the energy difference between the transition state and the reactants.

Visualizing Reaction Pathways

A critical application of boronic acids is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, which can be modeled computationally, is depicted below.



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Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

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